![molecular formula C17H19NO3S B5395005 N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamide](/img/structure/B5395005.png)
N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit glycogen synthase kinase-3 beta (GSK-3β), an enzyme involved in many cellular processes, including cell growth, differentiation, and apoptosis.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamideβ, an enzyme that plays a crucial role in many diseases, including cancer, diabetes, and Alzheimer's disease. The inhibition of N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamideβ by N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamide has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Mechanism of Action
N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamide inhibits N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamideβ by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream targets, leading to the inhibition of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The inhibition of N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamideβ by N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and enhance insulin sensitivity in diabetic animal models. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamide in lab experiments is its specificity for N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamideβ. This compound has been shown to have minimal off-target effects, making it an ideal tool for studying the role of N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamideβ in various diseases. However, one of the limitations of using N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamide is its low water solubility, which can make it difficult to administer in vivo.
Future Directions
There are many future directions for the research of N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamide. One potential direction is the development of new derivatives of this compound with improved water solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the role of N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamideβ in various diseases and to determine the potential therapeutic applications of N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamide in these diseases. Finally, the use of N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamide in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis method of N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamide involves the reaction of 2-(ethylthio)benzoic acid with 3,4-dimethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamide.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-4-22-16-8-6-5-7-13(16)17(19)18-12-9-10-14(20-2)15(11-12)21-3/h5-11H,4H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCKGZLCOAOBKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.